molecular formula C6H9NO4 B14463710 Methyl 5-nitropent-2-enoate CAS No. 67810-58-6

Methyl 5-nitropent-2-enoate

Cat. No.: B14463710
CAS No.: 67810-58-6
M. Wt: 159.14 g/mol
InChI Key: HANFSKQIDADPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-nitropent-2-enoate is an α,β-unsaturated ester bearing a nitro group at the terminal carbon of the pentenoyl chain. Its structure combines electrophilic (nitro group) and electron-withdrawing (ester) functionalities, making it a versatile intermediate in organic synthesis, particularly in cycloadditions and conjugate addition reactions.

Properties

CAS No.

67810-58-6

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl 5-nitropent-2-enoate

InChI

InChI=1S/C6H9NO4/c1-11-6(8)4-2-3-5-7(9)10/h2,4H,3,5H2,1H3

InChI Key

HANFSKQIDADPNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-nitropent-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a suitable precursor such as a ketone or ester, reacts with an alkyl halide in an S_N2 reaction to introduce the desired alkyl group . This method is advantageous due to its simplicity

Comparison with Similar Compounds

Structural and Functional Group Analogues

Ethyl 5-(Dimethylamino)-2-Hydrazinylidenepentanoate ()
  • Structure : Features a hydrazinylidene group instead of a nitro group, with an ethyl ester.
  • Synthesis: Prepared via diazotization and coupling reactions under acidic conditions, contrasting with the likely nitration or Michael addition routes for methyl 5-nitropent-2-enoate .
  • Reactivity: The hydrazinylidene moiety enables cyclization reactions, whereas the nitro group in this compound favors electrophilic interactions.
Ethyl 5-[(Ethoxycarbonyl)Oxy]-5,5-Diphenylpent-2-Ynoate ()
  • Structure : Contains a diphenyl-substituted alkyne and an ethoxycarbonyloxy group, differing in substituent placement and electronic effects.
  • Applications : Used in gold-catalyzed cyclizations, highlighting how terminal functional groups (e.g., nitro vs. ethoxycarbonyloxy) dictate reaction pathways .

Physical and Chemical Properties

Methyl Esters ()

Table 1 compares methyl esters with nitro or unsaturated functionalities:

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Functional Groups
This compound* ~175.13 ~220–240 (est.) Polar aprotic solvents Nitro, α,β-unsaturated ester
Methyl salicylate () 152.15 222 Ethanol, ether Ester, phenolic hydroxyl
Ethyl pent-2-enoate (Inferred) 130.14 142–144 Organic solvents α,β-unsaturated ester


*Estimated values based on analogues .

  • Key Observations: The nitro group in this compound increases molecular weight and boiling point compared to simpler α,β-unsaturated esters. Solubility trends align with polar nitro groups enhancing compatibility with aprotic solvents like DMSO or acetone.
Nitro Group vs. Other Electron-Withdrawing Groups
  • Nitro Group : Enhances electrophilicity of the α,β-unsaturated system, enabling nucleophilic attacks (e.g., Michael additions) more efficiently than esters lacking nitro substituents .
  • Comparison with Methyl Violet (): While methyl violet is a triarylmethane dye, its nitro derivatives share reactivity patterns (e.g., redox activity) with this compound .
Crystallographic Analysis ()
  • Structural determination of similar nitro esters often employs SHELX and ORTEP-III for crystallographic refinement, suggesting analogous methods for resolving this compound’s conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.